

Application Note: Utilizing Efavirenz-13C6 for Long-Term Stability Testing of Efavirenz

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Compound of Interest

Compound Name: Efavirenz-13C6

Cat. No.: B15557931

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Abstract

This application note provides a detailed protocol for conducting long-term stability testing of the antiretroviral drug Efavirenz, employing **Efavirenz-13C6** as an internal standard for accurate quantification. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis via mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus ensuring high precision and accuracy.[1][2] This document outlines the experimental design, storage conditions as per ICH guidelines, a validated stability-indicating HPLC-UV analytical method, and data interpretation.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[3] To ensure its efficacy and safety throughout its shelf life, regulatory bodies require rigorous stability testing of the active pharmaceutical ingredient (API) and its formulated products.[4][5] Long-term stability studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance under recommended storage conditions.[4][6]

A critical component of a stability study is the use of a validated, stability-indicating analytical method capable of accurately quantifying the parent drug and distinguishing it from any degradation products.[7] The inclusion of a stable isotope-labeled internal standard, such as

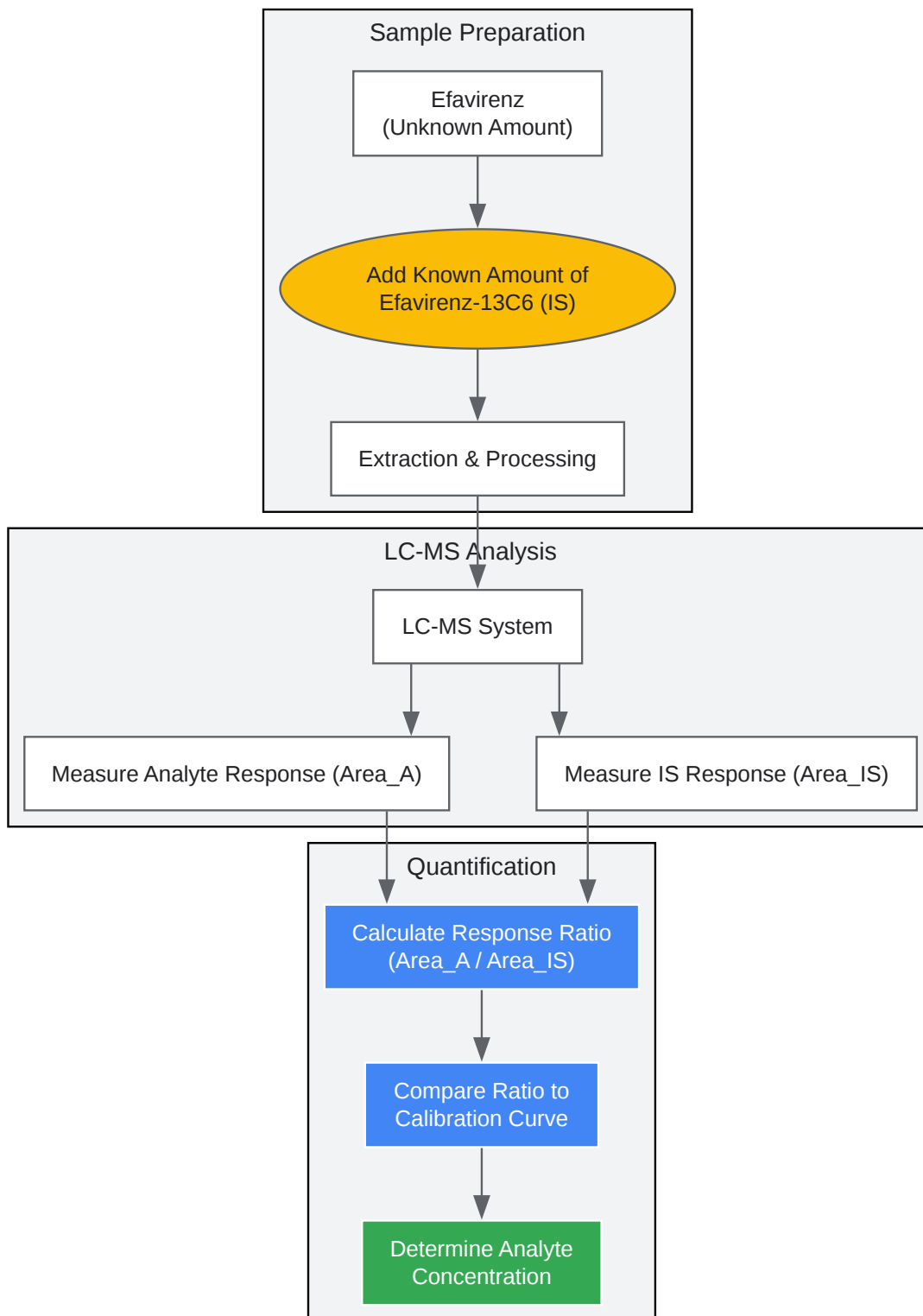
Efavirenz-13C6, is highly recommended for chromatographic assays, particularly those coupled with mass spectrometry, to correct for variability during sample preparation and analysis.[8][9] **Efavirenz-13C6** is an ideal internal standard as it is chemically identical to Efavirenz, ensuring it behaves similarly during extraction and chromatography, but is distinguishable by its mass.

This application note details a comprehensive protocol for a long-term stability study of Efavirenz, leveraging **Efavirenz-13C6** for robust and reliable quantification.

Principle of Using Efavirenz-13C6 as an Internal Standard

The core principle of using an internal standard (IS) is to add a known quantity of a compound that is chemically and physically similar to the analyte to all samples, calibrators, and quality controls. During analysis (e.g., by LC-MS), the ratio of the analyte's response to the IS's response is measured. This ratio is then used for quantification. Because the IS and analyte are affected similarly by procedural variations (e.g., extraction losses, injection volume differences), the ratio remains consistent, leading to more accurate and precise results. **Efavirenz-13C6** is the ideal IS for Efavirenz analysis because its physical and chemical properties are virtually identical to the unlabeled analyte.

Principle of Internal Standard (IS) Quantification

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Caption: Workflow for quantification using an internal standard.

Materials and Reagents

- Efavirenz Reference Standard: USP grade or equivalent.
- **Efavirenz-13C6**: Purity >98%.
- Acetonitrile: HPLC grade.
- Methanol: HPLC grade.
- Water: Deionized, 18 MΩ·cm or higher.
- Ammonium Dihydrogen Phosphate: Analytical grade.
- Orthophosphoric Acid: Analytical grade.
- Hydrochloric Acid (HCl): Analytical grade.
- Sodium Hydroxide (NaOH): Analytical grade.
- Hydrogen Peroxide (H₂O₂): 30% solution, analytical grade.
- Efavirenz Drug Product: Tablets or bulk powder for testing.

Instrumentation

- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
- Analytical Column: Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 μm) or equivalent.[\[10\]](#)[\[11\]](#)
- pH Meter: Calibrated.
- Analytical Balance: Readable to 0.01 mg.
- Sonicator.
- Stability Chambers: Capable of maintaining temperature and relative humidity within ICH specified limits (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[\[6\]](#)[\[12\]](#)

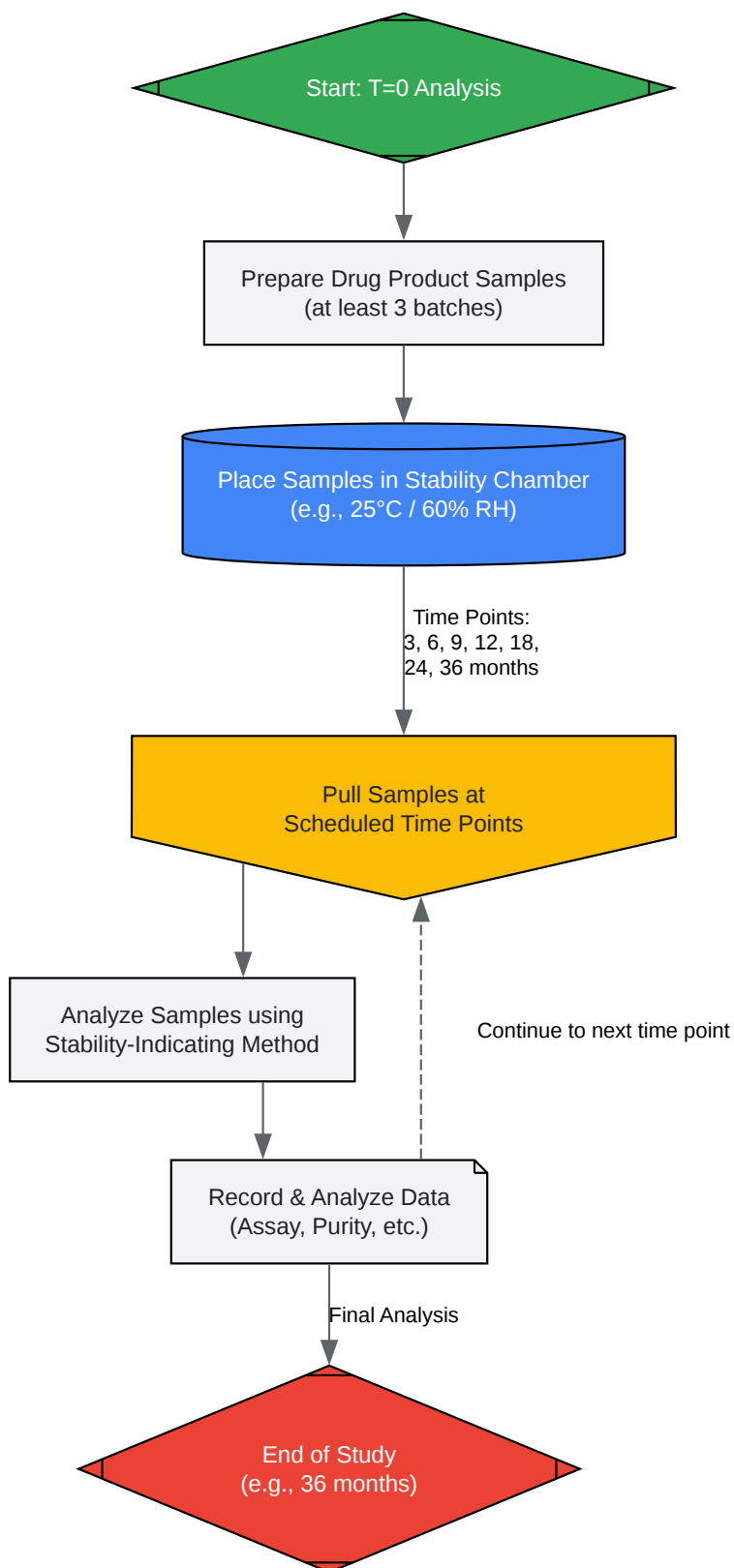
Experimental Protocols

Preparation of Solutions

- Mobile Phase: Prepare a solution of 0.86% w/v ammonium dihydrogen phosphate in water, adjust the pH to 3.0 with orthophosphoric acid. Mix this buffer with acetonitrile in a 50:50 (v/v) ratio. Filter and degas before use.^[7]
- Efavirenz Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Efavirenz reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
- **Efavirenz-13C6** Internal Standard Stock Solution (100 µg/mL): Accurately weigh 5 mg of **Efavirenz-13C6** and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Internal Standard Solution (10 µg/mL): Dilute 5 mL of the IS stock solution to 50 mL with mobile phase.
- Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Efavirenz stock solution into volumetric flasks. Add a constant volume of the Working Internal Standard Solution to each flask and dilute to volume with the mobile phase to achieve final Efavirenz concentrations ranging from 1 µg/mL to 150 µg/mL, each containing 1 µg/mL of **Efavirenz-13C6**.

Long-Term Stability Study Setup

The setup for the long-term stability study should follow the workflow below.



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Caption: Workflow for a long-term stability study.

- Batch Selection: Use at least three primary batches of the Efavirenz drug product.[12]
- Packaging: Store samples in the proposed commercial packaging.
- Storage Conditions: Place the packaged samples into a stability chamber maintained under long-term storage conditions as specified by ICH guidelines.[6][12]

Study Type	Storage Condition	Minimum Duration
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	12 months (or longer)
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

Table 1: ICH Recommended
Stability Storage Conditions.[5]
[6][12]

- Testing Frequency: Pull samples for analysis at specified time points.

Study Type	Testing Time Points (Months)
Long-Term	0, 3, 6, 9, 12, 18, 24, 36

Table 2: Recommended Testing Frequency for
Long-Term Stability.[4]

Sample Preparation and Analysis

- Tablet Sample Preparation:
 - Accurately weigh and crush 20 tablets.
 - Transfer a portion of the powder equivalent to 100 mg of Efavirenz to a 100 mL volumetric flask.[3]

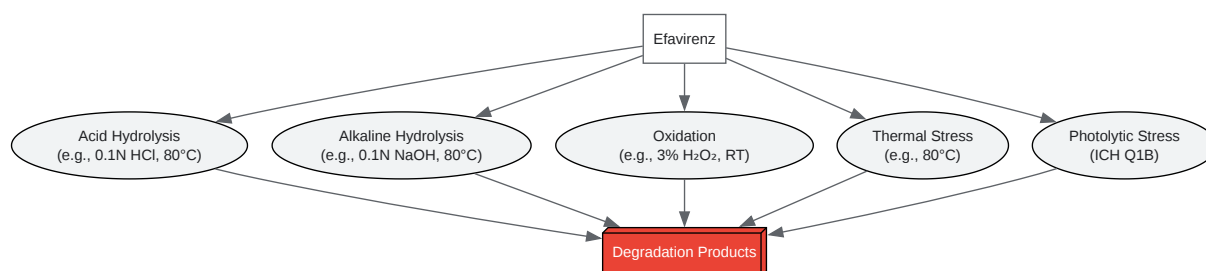
- Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.
 - Dilute to volume with methanol. This is the Sample Stock Solution.
 - Filter a portion of the solution through a 0.45 µm filter.
 - Dilute 1.0 mL of the filtered solution and 1.0 mL of the Working Internal Standard Solution (10 µg/mL) to 10.0 mL with the mobile phase. The final theoretical concentration is 100 µg/mL for Efavirenz and 1 µg/mL for **Efavirenz-13C6**.
- Chromatographic Conditions:

Parameter	Condition
Column	Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase	50:50 (v/v) Acetonitrile : Phosphate Buffer (pH 3.0)
Flow Rate	1.2 mL/min[10][11]
Detection Wavelength	247 nm or 252 nm[7]
Injection Volume	10 µL
Column Temperature	40°C
Run Time	~10 minutes

Table 3: HPLC-UV Method Parameters.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the analytical method, forced degradation studies should be performed on the Efavirenz drug substance. This ensures that degradation products do not interfere with the quantification of the parent compound.



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Caption: Efavirenz Forced Degradation Pathways.

- Acid Hydrolysis: Heat with 0.1 N HCl at 80°C for 4 hours.[7]
- Alkaline Hydrolysis: Heat with 0.1 N NaOH at 80°C for 4 hours. Significant degradation is expected.[7]
- Oxidative Degradation: Treat with 3% H₂O₂ at room temperature. Efavirenz is reported to be relatively stable under these conditions.[7]
- Thermal Degradation: Heat the solid drug at 80°C for 4 hours.
- Photolytic Degradation: Expose the drug to light according to ICH Q1B guidelines.

Data Presentation and Analysis

The stability of Efavirenz is assessed by monitoring its assay value over time. The concentration of **Efavirenz-13C6** should remain constant, demonstrating the stability of the internal standard and the consistency of the analytical procedure.

Time Point (Months)	Storage Condition	% Initial Assay of Efavirenz (Batch A)	% Initial Assay of Efavirenz (Batch B)	% Initial Assay of Efavirenz (Batch C)	Efavirenz- 13C6 Recovery (%)
0	-	100.1	99.8	100.3	99.9
3	25°C/60%RH	100.0	99.7	100.1	100.1
6	25°C/60%RH	99.8	99.5	99.9	99.8
9	25°C/60%RH	99.6	99.4	99.8	100.2
12	25°C/60%RH	99.5	99.2	99.6	99.7
18	25°C/60%RH	99.1	98.9	99.3	100.1
24	25°C/60%RH	98.8	98.5	99.0	99.9
36	25°C/60%RH	98.2	98.0	98.5	100.0

Table 4:
Illustrative
Long-Term
Stability Data
for Efavirenz
Tablets.

Acceptance Criteria: The assay of Efavirenz should typically remain within 95.0% to 105.0% of the initial value, although specifications may vary. The recovery of the internal standard should remain consistent throughout the study.

Conclusion

This application note provides a robust framework for conducting long-term stability testing of Efavirenz using a validated, stability-indicating HPLC method with **Efavirenz-13C6** as an internal standard. The use of a stable isotope-labeled internal standard is crucial for ensuring the accuracy and precision of quantitative results, which is paramount for regulatory submissions and for guaranteeing the quality, safety, and efficacy of the drug product.

throughout its shelf life. The protocols and methods described herein are based on established scientific principles and regulatory guidelines.

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